N-(2,4-二甲苯基)-2-羟基亚氨基-3-氧代丁酰胺

描述

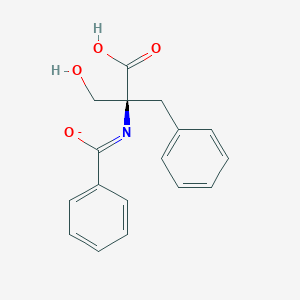

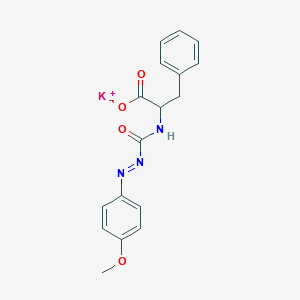

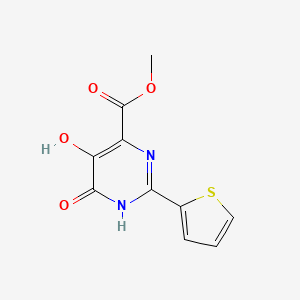

“N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide” is an organic compound. The “N-(2,4-dimethylphenyl)” part suggests the presence of a phenyl group (a ring of 6 carbon atoms) with two methyl groups (CH3) attached at the 2nd and 4th positions. The “2-hydroxyimino-3-oxobutanamide” part suggests the presence of a butanamide (a four-carbon chain with an amide group) with a hydroxyimino group (OH=NO) at the 2nd carbon and an oxo group (=O) at the 3rd carbon .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The phenyl ring and the butanamide chain would likely be the most rigid parts of the molecule, while the hydroxyimino group could potentially introduce some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could potentially undergo hydrolysis, especially under acidic or basic conditions. The hydroxyimino group might also be reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (amide, hydroxyimino) and nonpolar (phenyl, methyl) groups could give it a balance of hydrophilic and hydrophobic properties .科学研究应用

Neurotoxicity Assessment

N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide: has been identified as a metabolite of the neurotoxic pesticide amitraz. Research has utilized this compound to assess cytotoxicity in HepG2 cells, providing insights into its neurotoxic potential . This application is crucial for understanding the impact of pesticides on human health and the environment.

Computational Toxicology

The compound’s role extends to computational toxicology, where it is used in predictive models to assess the blood-brain barrier permeability and potential neurotoxic effects . This application aids in the early prediction of neurotoxicity risks in drug development and chemical safety evaluations.

Organic Synthesis

In the field of organic chemistry, N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide serves as a reagent in organic synthesis . Its properties facilitate various chemical reactions, contributing to the synthesis of complex organic molecules.

Polymer Synthesis

This compound finds application in the synthesis of polymers. It acts as an essential component in creating polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) . These materials have widespread use in industries ranging from construction to textiles.

Solvent Applications

Due to its chemical stability and solubility, the compound is used as a solvent in scientific research. It provides a medium for various chemical reactions and processes, ensuring the desired outcomes in experimental setups .

Reaction Medium

As a reaction medium, N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide offers a controlled environment for conducting chemical reactions. This application is vital for research that requires precise conditions for reaction specificity and yield optimization .

未来方向

作用机制

Mode of Action

N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide acts as an agonist at the alpha-adrenergic receptor . It also interacts with octopamine receptors in the central nervous system and inhibits the synthesis of monoamine oxidases and prostaglandins . These interactions lead to overexcitation in insects, causing paralysis and eventual death .

Biochemical Pathways

The compound’s action on alpha-adrenergic and octopamine receptors disrupts normal neurotransmission in insects . The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, further enhancing the overexcitation effect . The inhibition of prostaglandin synthesis can affect

属性

IUPAC Name |

N-(2,4-dimethylphenyl)-3-hydroxy-2-nitrosobut-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-7-4-5-10(8(2)6-7)13-12(16)11(14-17)9(3)15/h4-6,15H,1-3H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYBFGTUDFPWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C(=C(C)O)N=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-hydroxyimino-3-oxobutanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,10-Dibromo-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B1496409.png)

![7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(2,2-dimethylpropanoyloxymethoxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/no-structure.png)

![Ac-Val-Met-Leu-Psi[CHOH-CH2]-Val-Ala-Glu-Phe-OH Trifluoroacetate](/img/structure/B1496414.png)